molecular formula C6H10O3 B3054666 (2S)-2-methyloxolane-2-carboxylic acid CAS No. 61490-07-1

(2S)-2-methyloxolane-2-carboxylic acid

Cat. No. B3054666
CAS RN: 61490-07-1
M. Wt: 130.14 g/mol
InChI Key: WMQAQMYIZDJCDJ-LURJTMIESA-N
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Description

(2S)-2-methyloxolane-2-carboxylic acid, also known as valine, is an essential amino acid that is required for protein synthesis in the human body. Valine is one of the three branched-chain amino acids (BCAAs), along with leucine and isoleucine, and is crucial for maintaining muscle tissue, regulating blood sugar levels, and providing energy during physical activity.

Mechanism of Action

Valine is incorporated into proteins through the process of protein synthesis, where it serves as a building block for the formation of muscle tissue and other structures in the body. Valine is also involved in the regulation of blood sugar levels and insulin sensitivity through its role in the insulin signaling pathway. Valine may also have potential anti-inflammatory effects, which may be beneficial for individuals with conditions such as arthritis or inflammatory bowel disease.
Biochemical and Physiological Effects:
Valine is essential for maintaining muscle tissue and providing energy during physical activity. It is also involved in the regulation of blood sugar levels and insulin sensitivity, which are crucial for maintaining overall health. Valine has been shown to have potential benefits for individuals with liver disease, diabetes, and cancer. Valine supplementation has also been shown to improve muscle growth and recovery in athletes and may have potential benefits for individuals with muscle wasting disorders.

Advantages and Limitations for Lab Experiments

Valine is a commonly used amino acid in laboratory experiments due to its essential role in protein synthesis and muscle metabolism. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, like any amino acid, (2S)-2-methyloxolane-2-carboxylic acid may have potential interactions with other compounds in the experimental system, which may need to be taken into account when interpreting results.

Future Directions

There are many potential future directions for research on (2S)-2-methyloxolane-2-carboxylic acid. One area of interest is the potential therapeutic benefits of (2S)-2-methyloxolane-2-carboxylic acid for conditions such as liver disease, diabetes, and cancer. Another area of interest is the role of (2S)-2-methyloxolane-2-carboxylic acid in regulating blood sugar levels and insulin sensitivity, which may have implications for the treatment of diabetes. Additionally, there may be potential applications for (2S)-2-methyloxolane-2-carboxylic acid in the development of new muscle-building supplements or treatments for muscle wasting disorders. Further research is needed to fully understand the potential benefits and limitations of (2S)-2-methyloxolane-2-carboxylic acid in these areas.

Scientific Research Applications

Valine has been extensively studied for its role in protein synthesis and muscle metabolism. It has also been shown to have potential therapeutic benefits for conditions such as liver disease, diabetes, and cancer. Valine supplementation has been shown to improve muscle growth and recovery in athletes and may also have potential benefits for individuals with muscle wasting disorders. Valine has also been studied for its role in regulating blood sugar levels and insulin sensitivity, which may have implications for the treatment of diabetes.

properties

IUPAC Name

(2S)-2-methyloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQAQMYIZDJCDJ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428381
Record name AC1OGTGV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61490-07-1
Record name 2-Furancarboxylic acid, tetrahydro-2-methyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61490-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1OGTGV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-methyloxolane-2-carboxylic acid
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(2S)-2-methyloxolane-2-carboxylic acid
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